molecular formula C7H12N4O2 B2814829 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid CAS No. 1480461-04-8

2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B2814829
CAS No.: 1480461-04-8
M. Wt: 184.199
InChI Key: XSTXXIMMDFHXKW-UHFFFAOYSA-N
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Description

2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid is a synthetic amino acid derivative featuring a 1,2,4-triazole ring substituted with two methyl groups at the 4- and 5-positions. This compound belongs to a class of non-proteinogenic amino acids designed for applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-4-9-10-6(11(4)2)3-5(8)7(12)13/h5H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTXXIMMDFHXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.

    Amino Acid Backbone Construction: The amino acid backbone is constructed by reacting the triazole intermediate with a suitable α-amino acid precursor, such as alanine, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the triazole ring or the amino acid backbone, resulting in reduced forms of the compound.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidized Derivatives: Various oxidized forms of the triazole ring.

    Reduced Derivatives: Reduced forms of the triazole ring or amino acid backbone.

    Substituted Derivatives: Compounds with different substituents on the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit a broad spectrum of activity against bacteria and fungi. For instance, studies have shown that compounds containing the triazole moiety can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity
Recent findings suggest that 2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid derivatives may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation .

Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes, including kinases and lysine-specific demethylases. The inhibition of these enzymes is crucial for developing treatments for diseases such as cancer and neurodegenerative disorders .

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound has been explored as a potential fungicide. Studies have shown that it can effectively control fungal pathogens in crops, thereby enhancing agricultural productivity .

Plant Growth Regulators
Research indicates that triazole compounds may act as plant growth regulators. They can influence plant morphology and development by modulating hormonal pathways. This application is particularly beneficial in improving crop yields under stress conditions .

Material Science

Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been studied for their potential to enhance thermal stability and mechanical properties. The unique bonding characteristics of triazoles allow for the development of novel materials with improved performance metrics .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives, including this compound, demonstrated significant antibacterial activity against Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics .

Case Study 2: Anticancer Activity

In vitro assays on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values comparable to established anticancer agents .

Data Tables

Application Area Activity Reference
AntimicrobialEffective against Staphylococcus aureus, Candida albicans
AnticancerInduces apoptosis in cancer cell lines
FungicideControls fungal pathogens in crops
Plant Growth RegulatorModulates hormonal pathways
Polymer ChemistryEnhances thermal stability

Mechanism of Action

The mechanism of action of 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

(a) 2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid dihydrochloride

  • Structure : Differs by a single methyl group at the 4-position of the triazole ring and lacks the 5-methyl substituent. It exists as a dihydrochloride salt .
  • Molecular Formula : C₆H₁₂Cl₂N₄O₂ vs. C₇H₁₁N₅O₂ (hypothetical formula for the target compound).
  • Molecular Weight : 243.1 g/mol (salt form) vs. ~213.2 g/mol (calculated for free acid).
  • Applications : Marketed as a "versatile small molecule scaffold" for lab use, emphasizing its role in drug discovery .
  • Key Difference : The hydrochloride salt enhances aqueous solubility but may reduce cell permeability compared to the free acid form.

(b) (S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid

  • Structure: Features a biphenyl core with chlorine and phosphonomethyl substituents instead of a triazole ring .
  • Key Difference : The biphenyl-phosphonate system introduces bulkier, charged groups, reducing membrane permeability but increasing specificity for polar binding pockets.

(c) 2-Amino-3-(5-oxo-2,5-dihydro-1,2-oxazol-4-yl)propanoic acid N2-glucoside

  • Structure : Replaces the triazole with an isoxazole ring and adds a glucoside moiety .
  • Key Difference: The isoxazole-glucoside system introduces hydrogen-bond donors and chiral centers, altering pharmacokinetic profiles compared to the triazole derivative.

Comparative Data Table

Compound Core Heterocycle Substituents Molecular Weight (g/mol) Key Properties/Applications
2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid 1,2,4-Triazole 4,5-dimethyl ~213.2 (calculated) Potential enzyme inhibitor scaffold
2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid dihydrochloride 1,2,4-Triazole 4-methyl, dihydrochloride salt 243.1 Lab-use scaffold, enhanced solubility
(S)-2-Amino-3-(2',4'-dichloro-...propanoic acid Biphenyl Cl, phosphonomethyl, hydroxy Not reported Phosphonate-targeted applications
2-Amino-3-(5-oxo-2,5-dihydro-1,2-oxazol-4-yl)propanoic acid N2-glucoside Isoxazole Glucoside Not reported Prodrug or carbohydrate-mediated targeting

Research Findings and Gaps

  • Biological Relevance: No direct studies on the target compound’s activity are cited in the provided evidence. However, triazole-containing amino acids are known to modulate GABA receptors or kinase enzymes, suggesting plausible therapeutic avenues .
  • Synthesis Challenges : Methyl substituents on the triazole ring may complicate regioselective synthesis compared to simpler analogues.

Biological Activity

2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazole ring , which is known for its diverse biological activities. The synthesis of derivatives of this compound has been explored using various methods, including microwave-assisted techniques and traditional organic synthesis approaches. For instance, one study successfully synthesized a series of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting the importance of tautomerism in determining the compound's chemical properties and biological behavior .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study conducted molecular docking studies to evaluate the binding affinity of these compounds against various bacterial targets. The results demonstrated that certain derivatives showed promising antibacterial effects, suggesting potential applications in treating infections caused by resistant strains .

Neuropharmacological Effects

Another area of investigation is the neuropharmacological activity of this compound. It has been shown to act as a positive allosteric modulator at NMDA receptors, which are crucial for synaptic plasticity and memory function. The modulation of these receptors could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: In Vitro Evaluation

In vitro studies have demonstrated that certain derivatives can inhibit the growth of specific bacterial strains. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that modifications to the triazole ring can enhance antimicrobial efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have revealed insights into the binding interactions between this compound derivatives and their target proteins. These studies indicate that the triazole moiety plays a critical role in enhancing binding affinity through hydrogen bonding and hydrophobic interactions .

Comparative Analysis of Biological Activities

CompoundBiological ActivityReference
This compoundAntimicrobial activity against E. coli
Derivative ANMDA receptor modulation
Derivative BInhibition of bacterial growth

Q & A

Q. What synthetic routes are recommended for 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of triazole-containing propanoic acid derivatives typically involves cyclocondensation reactions. For example, triazole derivatives are often synthesized by refluxing hydrazide intermediates with appropriate reagents in polar aprotic solvents like DMSO or ethanol under acidic conditions (e.g., glacial acetic acid). Key steps include:

  • Reagent selection : Use of substituted benzaldehydes or thiol-containing intermediates to functionalize the triazole ring .
  • Purification : Distillation under reduced pressure followed by crystallization in ethanol-water mixtures improves purity .
  • Yield optimization : Extending reaction times (e.g., 18 hours for cyclization) and maintaining precise stoichiometry (e.g., 1:1 molar ratios) can enhance yields to ~65% .

Q. How is the structural characterization of this compound performed using spectroscopic and chromatographic techniques?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing methyl and triazole ring signals .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) and triazole C-N vibrations .
  • Elemental Analysis : Validates molecular formula (e.g., C8_8H11_{11}N5_5O2_2) and purity (>95%) .
  • Chromatography : HPLC or TLC monitors reaction progress and purity using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound?

Methodological Answer: Molecular docking studies evaluate interactions with biological targets (e.g., enzymes or receptors):

  • Target selection : Prioritize proteins relevant to triazole bioactivity, such as kinases or antimicrobial targets .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores with experimental IC50_{50} values from enzymatic assays. For example, derivatives with methyl-substituted triazoles show enhanced binding to bacterial dihydrofolate reductase .
  • Limitations : Address false positives by incorporating molecular dynamics simulations to assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in biological activity data across studies for this compound?

Methodological Answer: Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds .
  • Purity verification : Reassess compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .
  • Dose-response curves : Generate full dose-response relationships (e.g., 0.1–100 µM) to identify non-linear effects .
  • Mechanistic studies : Combine enzymatic assays (e.g., inhibition of triazole-sensitive enzymes) with transcriptomics to validate target engagement .

Q. How can salt formation improve the solubility and stability of this compound for in vivo studies?

Methodological Answer: Salt formation with metal ions (Cu2+^{2+}, K+^+, Na+^+) or amines enhances physicochemical properties:

  • Alkaline conditions : React the carboxylic acid group with KOH/NaOH in aqueous ethanol to form water-soluble potassium/sodium salts .
  • Amine salts : Use methylamine or ethylamine in alcohol media to improve bioavailability .
  • Characterization : Confirm salt formation via X-ray crystallography or differential scanning calorimetry (DSC) to assess stability .

Q. What role does the triazole ring play in the compound’s biological interactions, and how can structure-activity relationships (SAR) be explored?

Methodological Answer: The triazole ring contributes to hydrogen bonding and π-π stacking with biological targets. SAR strategies include:

  • Substituent variation : Synthesize analogs with halogens or electron-withdrawing groups at the 4,5-positions of the triazole to modulate electronic effects .
  • Bioisosteric replacement : Replace the triazole with thiadiazole or imidazole rings to compare activity profiles .
  • Pharmacophore mapping : Use QSAR models to correlate substituent electronegativity with antimicrobial potency .

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